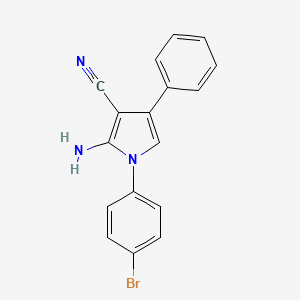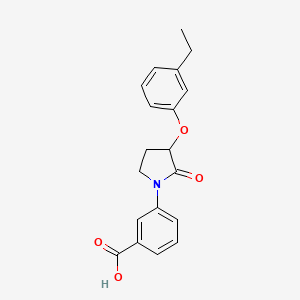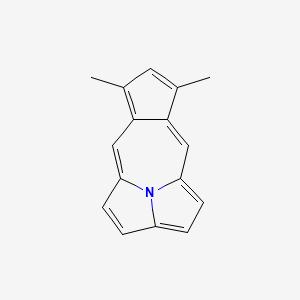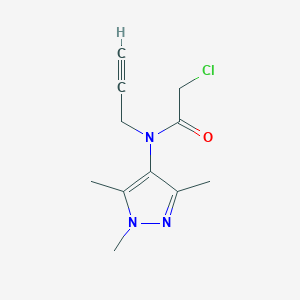
1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are efficient and yield the desired benzofuran derivatives with high purity.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of specific catalysts and controlled reaction conditions to achieve the desired product . The process is scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups on the benzofuran ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydrobenzofuran-6-yl)ethanone: This compound shares a similar benzofuran core but lacks the hydroxyl groups at positions 6 and 7.
Benzofuran carbohydrazide: Known for its antibacterial activity, this compound has a different substitution pattern on the benzofuran ring.
Uniqueness: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to the presence of hydroxyl groups at positions 6 and 7, which contribute to its distinct biological activities and chemical reactivity. These hydroxyl groups enhance its ability to form hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88897-93-2 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
1-(6,7-dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-4-6-2-3-14-10(6)9(13)8(7)12/h4,12-13H,2-3H2,1H3 |
InChI-Schlüssel |
RKKSTTMFPNCPIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C2C(=C1)CCO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)

![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)




